N-(4-ethyl-1H-imidazol-2-yl)acetamide
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Overview
Description
N-(4-ethyl-1H-imidazol-2-yl)acetamide: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 4-position of the imidazole ring and an acetamide group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylimidazole with acetic anhydride under mild conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: N-(4-ethyl-1H-imidazol-2-yl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: this compound has potential therapeutic applications. It is investigated for its antimicrobial, antifungal, and anti-inflammatory properties. Researchers are exploring its use in developing new drugs for treating infections and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-methyl-1H-imidazol-2-yl)acetamide
- N-(4-ethyl-1H-imidazol-2-yl)propionamide
- N-(4-ethyl-1H-imidazol-2-yl)butyramide
Comparison: N-(4-ethyl-1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern. The presence of an ethyl group at the 4-position and an acetamide group at the 2-position imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-ethyl-1H-imidazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-6-4-8-7(10-6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZKMLPFLHFACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437115 |
Source
|
Record name | N-(4-ethyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160041-62-3 |
Source
|
Record name | N-(4-ethyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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